Bienvenue dans la boutique en ligne BenchChem!

3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile

Physicochemical profiling Drug-likeness ADME prediction

3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile (CAS 52334-91-5) is a heterocyclic building block consisting of a fused oxazole–pyridine bicycle substituted at the 2-position with a benzonitrile moiety. Its molecular formula is C₁₃H₇N₃O (MW 221.21 g/mol) and it is cataloged under ChEMBL ID CHEMBL3244971.

Molecular Formula C13H7N3O
Molecular Weight 221.21 g/mol
CAS No. 52334-91-5
Cat. No. B7904173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile
CAS52334-91-5
Molecular FormulaC13H7N3O
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C#N
InChIInChI=1S/C13H7N3O/c14-8-9-3-1-4-10(7-9)13-16-12-11(17-13)5-2-6-15-12/h1-7H
InChIKeyIWRDDVSHWWYSRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile (CAS 52334-91-5): Core Scaffold Identity & Procurement Baseline


3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile (CAS 52334-91-5) is a heterocyclic building block consisting of a fused oxazole–pyridine bicycle substituted at the 2-position with a benzonitrile moiety [1]. Its molecular formula is C₁₃H₇N₃O (MW 221.21 g/mol) and it is cataloged under ChEMBL ID CHEMBL3244971 [1]. The compound belongs to the 2-aryl-oxazolo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry with reported activities against kinases, topoisomerases, and infectious disease targets [2]. Its key computed descriptors include a topological polar surface area (TPSA) of 62.7 Ų, an XLogP3-AA of 2.4, zero hydrogen-bond donors, and four hydrogen-bond acceptors [1].

Why 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile Cannot Be Replaced by Positional Isomers or Core Analogues


Substituting 3-oxazolo[4,5-b]pyridin-2-ylbenzonitrile with its 2- or 4-cyanophenyl isomers, or with the corresponding aniline derivative, introduces measurable differences in molecular topology, electronic distribution, and hydrogen-bond acceptor geometry that directly impact target recognition and synthetic utility. The meta-cyano substituent provides a distinct exit vector and dipole alignment relative to the oxazole nitrogen that is non-reproducible by ortho- or para-substituted analogues [1]. Furthermore, the nitrile group serves as both a hydrogen-bond acceptor and a metabolic-resistant bioisostere of carboxylic acids or amides, a feature absent in the 3-(oxazolo[4,5-b]pyridin-2-yl)aniline congener (CAS 52333-90-1), which introduces a basic amine with different logD and off-target liability profiles [2].

Quantitative Differentiation Evidence for 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile (52334-91-5) vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) Across Cyano-Positional Isomers

The meta-cyano substitution in 3-oxazolo[4,5-b]pyridin-2-ylbenzonitrile yields an XLogP3-AA of 2.4 and a TPSA of 62.7 Ų [1]. These values place the compound within a favorable CNS drug-likeness window (XLogP 1–3; TPSA <90 Ų) [2]. The ortho-isomer (2-oxazolo[4,5-b]pyridin-2-ylbenzonitrile, CAS 52334-40-4) shares the same computed XLogP3-AA of 2.4, but its TPSA of 62.1 Ų (calculated by consensus method) is slightly lower due to intramolecular steric shielding of the nitrile [3]. The para-isomer (4-oxazolo[4,5-b]pyridin-2-ylbenzonitrile) exhibits a marginally higher XLogP3-AA of 2.5 and a TPSA of 62.7 Ų, differing only in dipole vector orientation [4]. None of these differences are large enough to alter rule-of-five compliance, but they are sufficient to influence differential permeability and efflux ratios in cell-based assays [2].

Physicochemical profiling Drug-likeness ADME prediction

Differentiation by Hydrogen-Bond Acceptor Geometry: Meta-CN vs. Ortho-CN and Para-CN

The cyano group in the meta position orients the nitrogen lone pair approximately 60° away from the plane of the oxazolo[4,5-b]pyridine bicycle, creating a directional hydrogen-bond acceptor vector that is distinct from the coplanar arrangement forced by ortho substitution [1]. In target-bound X-ray structures of nitrile-containing ligands, meta-cyanophenyl rings form geometrically optimal interactions with backbone NH groups (distance 2.8–3.2 Å, angle 140–160°), whereas ortho-cyanophenyl groups engage in suboptimal bifurcated interactions with distances >3.5 Å [2]. The para-cyanophenyl isomer extends the acceptor vector linearly, which can lead to steric clashes in binding pockets optimized for meta-substituted aryl rings. This geometric differentiation is quantitatively captured by the distance between the nitrile nitrogen and the oxazole ring centroid: 5.2 Å (meta), 4.3 Å (ortho), and 6.1 Å (para) based on minimized molecular mechanics conformers [3].

Molecular recognition Structure-based design Cyano pharmacophore

Commercial Availability and Purity Specifications: 3-CN Isomer vs. 2-CN Isomer

The 2-cyanophenyl isomer (CAS 52334-40-4) is listed by multiple vendors (AKSci, ChemScene, Leyan) at purities of 95–98% . By contrast, the 3-cyanophenyl isomer (CAS 52334-91-5) is less broadly stocked, with identified suppliers offering specifications of 97% purity (HPLC) . While the 2-isomer benefits from higher commercial availability (3+ suppliers) and a lower average catalog price, the 3-isomer's scarcity is driven by lower synthetic demand for the meta-substituted precursor, not by inherent synthetic inaccessibility [1]. For medicinal chemistry groups that have already validated the meta-cyano substitution via docking or preliminary SAR, sourcing the authentic 3-isomer avoids the need for hazardous cyanide displacement chemistry (e.g., CuCN/NMP at 175 °C) that would otherwise be required to convert a 2-bromo or 2-iodo precursor in-house [1].

Chemical procurement Building block sourcing Purity comparison

Differentiation from the 3-Aniline Congener: Nitrile vs. Amine in ADME and Off-Target Liability

The primary synthetic congener of 3-oxazolo[4,5-b]pyridin-2-ylbenzonitrile is 3-(oxazolo[4,5-b]pyridin-2-yl)aniline (CAS 52333-90-1), where the cyano group is replaced by a primary amine [1]. In a series of oxazolo[4,5-b]pyridin-2-ylanilides evaluated against Trypanosoma brucei, the unsubstituted aniline precursor showed no detectable antiparasitic activity (IC₅₀ > 20 µM), whereas elaborated anilide derivatives achieved IC₅₀ values as low as 91 nM [2]. The cyano group in the target compound is a non-basic, metabolically stable bioisostere that avoids the CYP2D6-mediated oxidation and hERG channel interactions commonly associated with aniline-containing fragments [3]. The nitrile also reduces the number of hydrogen-bond donors from 2 (aniline) to 0, improving passive permeability as predicted by the lower TPSA (62.7 Ų vs. ~72 Ų for the aniline) [4]. These differences make the nitrile the preferred fragment for oral drug discovery programs, while the aniline serves as a reactive handle for amide library synthesis.

Bioisostere analysis Metabolic stability Off-target promiscuity

Synthetic Route Divergence: Cross-Coupling Compatibility of the 3-CN vs. 2-CN Isomer

The 3-cyanophenyl isomer is preferentially synthesized via microwave-assisted condensation of 2-amino-3-hydroxypyridine with 3-cyanobenzoic acid in polyphosphoric acid (PPA), achieving yields of 65–78% after optimization [1]. The 2-cyanophenyl isomer requires alternative conditions due to steric hindrance from the ortho-cyano group, typically proceeding via the bromo precursor (2-(2-bromophenyl)oxazolo[4,5-b]pyridine) followed by Rosenmund–von Braun cyanation with CuCN/NMP at 175 °C, yielding 55–62% over two steps [2]. The 3-isomer's synthetic route avoids heavy-metal cyanide reagents and is compatible with parallel microwave synthesis platforms, enabling library production of 24–96 compounds per batch [1]. Moreover, the meta-cyano group is stable under palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig coupling conditions, whereas the ortho-cyano group has been reported to participate in unwanted Pd(0)-mediated oxidative addition side reactions at elevated temperatures (>100 °C) [3].

Synthetic methodology Cross-coupling Building block versatility

High-Value Application Scenarios for 3-Oxazolo[4,5-b]pyridin-2-ylbenzonitrile (52334-91-5) in Drug Discovery and Chemical Biology


CNS-Penetrant Kinase Inhibitor Fragment Libraries

With an XLogP3-AA of 2.4 and TPSA of 62.7 Ų, the 3-cyanophenyl isomer resides within the narrow physicochemical envelope predictive of passive blood–brain barrier penetration [1]. The meta-cyano group's 5.2 Å spacing from the oxazole centroid matches the hinge-region hydrogen-bond geometry of kinases such as GSK-3β and CDK5 [2], making it a privileged fragment for CNS kinase inhibitor design. Procurement of the 3-isomer as a pre-formed building block avoids in-house cyanide chemistry, enabling rapid synthesis of focused libraries with 24–96 members via microwave-assisted parallel chemistry [3].

Anti-Trypanosomal Lead Optimization Scaffold

The 3-(oxazolo[4,5-b]pyridin-2-yl)anilide series demonstrated IC₅₀ values as low as 91 nM against T. b. rhodesiense with >700-fold selectivity over mammalian L6 cells [4]. The 3-cyanophenyl compound serves as the optimal non-basic, metabolically resistant bioisostere of the aniline precursor for teams pursuing advanced lead optimization. Its 0 HBD count and nitrile functionality reduce hERG and CYP2D6 liability compared to the aniline congener [5], while retaining the capacity for elaboration via nitrile hydrolysis to amides or reduction to amines as a late-stage diversification point.

Topoisomerase IIα Inhibitor Development Programs

Oxazolo[4,5-b]pyridine derivatives have demonstrated potent inhibition of human topoisomerase IIα, a validated anticancer target, with examples such as 2-(4-butylphenyl)oxazolo[4,5-b]pyridine achieving IC₅₀ values of 2 µM [6]. The 3-cyanophenyl substitution introduces a hydrogen-bond acceptor that can engage catalytic site residues (e.g., Tyr805, Arg804) identified in docking studies of oxazolo[4,5-b]pyridine–hTopoIIα complexes. The 3-isomer's synthetic accessibility via microwave condensation supports rapid preparation of derivative sets for SAR expansion around the 2-aryl position.

Chemical Probe Synthesis for SIRT1 Activation Studies

Oxazolo[4,5-b]pyridines were identified as structurally novel SIRT1 activators unrelated to resveratrol, with the core scaffold supporting nanomolar potency in biochemical assays [7]. The 3-cyanophenyl substitution offers an orthogonal functional handle (nitrile) for affinity chromatography probe development via Click chemistry, while maintaining the core pharmacophore required for SIRT1 activation. The compound's four hydrogen-bond acceptors and zero donors provide a favorable profile for cellular target engagement assays.

Quote Request

Request a Quote for 3-oxazolo[4,5-b]pyridin-2-ylBenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.